molecular formula C17H20ClN3O4S B1387015 Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1192804-47-9

Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1387015
M. Wt: 397.9 g/mol
InChI Key: CAYYKCBJEYLNCS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a benzothiophene ring, and an amide linkage . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The oxadiazole ring and the benzothiophene ring are both aromatic systems, which means they are likely to be planar and contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the oxadiazole ring, the benzothiophene ring, and the amide linkage. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles at the position adjacent to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and its overall polarity .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of multiple functional groups. It could be of interest in fields such as medicinal chemistry, where it could be explored for potential therapeutic properties .

properties

IUPAC Name

ethyl 2-[3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-2-24-17(23)15-10-5-3-4-6-11(10)26-16(15)20-13(22)7-8-14-19-12(9-18)21-25-14/h2-9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYKCBJEYLNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC3=NC(=NO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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